Field: This compound is used in the field of Biochemistry, specifically in Peptide Synthesis .
Method: The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . They are isolated as crystalline solids, stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
Results: The resulting Fmoc amino acids are useful as coupling agents in peptide synthesis . They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
Field: This compound is used in the field of Pharmaceuticals .
Application: 7-(Fmoc-amino)heptanoic acid is used as pharmaceutical intermediates .
Field: This compound is used in the field of Biochemistry, specifically in the development of Stapled Peptide Antagonists .
Application: The compound is used in the synthesis of stapled peptide antagonists that target the Mdm2 protein . These peptides are designed to be resistant to mutations in Mdm2 that confer resistance to other antagonists .
Method: The synthesis of these stapled peptides involves the use of non-natural amino acids, including “®-2-(7’octenyl) alanine”, which form the hydrocarbon staple in the peptide .
Results: The resulting stapled peptides have been shown to bind to Mdm2, even in the presence of mutations that confer resistance to other antagonists .
Field: This compound is used in the field of Analytical Chemistry, specifically in Capillary Electrophoresis .
Application: The compound is used as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is a complex organic molecule characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a long aliphatic chain. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that facilitate interactions with biological targets.
In biological systems, the reactions involving this compound primarily include amine group transfer reactions, which are essential in the synthesis of peptide bonds during protein formation. Additionally, the compound can participate in hydrolysis reactions, where the ester bond in the fluorenylmethoxycarbonyl group can be cleaved to release the active amino acid. These reactions are catalyzed by specific enzymes, enabling the transformation of substrates into products necessary for cellular functions
The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid) is influenced by its structural components. The fluorenylmethoxycarbonyl group is known for its ability to protect amino acids during synthesis and can be used to enhance the stability of peptides against enzymatic degradation. Studies have indicated that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory and anticancer effects. The precise biological effects of this compound would need to be evaluated through empirical studies using assays that measure cellular responses .
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid) typically involves several key steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
This compound has several potential applications in:
Interaction studies involving (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid) focus on its binding affinity with various biological receptors and enzymes. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate binding kinetics and mechanisms. Understanding these interactions helps in predicting the compound's behavior in biological systems and its therapeutic potential .
Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid). Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Leucine | Contains fluorenylmethoxycarbonyl group | Widely used in peptide synthesis |
Fmoc-Tryptophan | Similar protective group with an indole side chain | Exhibits unique fluorescence properties |
Fmoc-Glycine | Simplest amino acid with Fmoc protection | Fundamental building block for peptide synthesis |
These compounds highlight the uniqueness of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid), particularly its long aliphatic chain which may influence solubility and bioactivity differently compared to simpler Fmoc-protected amino acids .
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid (CAS: 945212-26-0) is a non-natural amino acid derivative classified as an Fmoc-protected α,α-disubstituted amino acid. Its molecular formula, C₂₆H₃₁NO₄, corresponds to a molecular weight of 421.53 g/mol. The compound features:
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid |
Synonyms | Fmoc-α-Me-D-Gly(Octenyl)-OH, (R)-N-Fmoc-2-(7'-octenyl)alanine |
SMILES | CC@@(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chiral Center | R-configuration at C2 |
The compound’s olefinic side chain enables participation in ring-closing metathesis (RCM), a key reaction for peptide stapling.
The Fmoc group was introduced in the 1970s by Louis A. Carpino as an orthogonal protecting group for peptide synthesis. Unlike the acid-labile tert-butoxycarbonyl (Boc) group, Fmoc removal requires mild bases like piperidine, making it compatible with acid-sensitive residues. This innovation revolutionized solid-phase peptide synthesis (SPPS) by enabling sequential deprotection without damaging side chains.
Carpino’s work addressed limitations of earlier strategies, such as the incompatibility of Boc with acid-labile functional groups. The Fmoc group’s base-sensitive cleavage mechanism (via β-elimination) allowed for orthogonal protection schemes, where multiple protecting groups could be selectively removed.
The compound’s olefinic side chain facilitates hydrocarbon stapling, a technique to stabilize α-helical peptides. By incorporating two such residues at positions i and i+4 or i+7, RCM forms a covalent crosslink, reducing conformational entropy and enhancing proteolytic stability. Stapled peptides show improved cellular uptake and target affinity, making them valuable in drug discovery (e.g., inhibiting protein-protein interactions).
As an Fmoc-protected building block, this amino acid is used in automated SPPS. The Fmoc group is removed with 20% piperidine in DMF, while the olefin remains intact for post-synthetic modifications. Its α-methyl group introduces backbone rigidity, favoring helical conformations in peptides.
The compound’s functionality arises from four structural elements:
Equation 1: Ring-Closing Metathesis$$\text{2 (R)-Fmoc-α-Me-D-Gly(Octenyl)-OH} \xrightarrow{\text{Grubbs Catalyst}} \text{Stapled Peptide} + \text{Ethene}$$This reaction forms a macrocyclic staple, locking the peptide into an α-helix.
The compound exhibits molecular formula C₂₆H₃₁NO₄ with a molecular weight of 421.5 g/mol [1] [2]. The exact mass determined through high-resolution mass spectrometry is 421.22530847 Da, confirming the precise molecular composition [1]. The Chemical Abstracts Service registry number 945212-26-0 provides unique identification, while the MDL number MFCD12925761 facilitates database searches and chemical inventory management [3] [4].
Table 1: Physical Constants and Stability Data
Property | Value | Reference |
---|---|---|
Molecular Weight | 421.5 g/mol | [1] [2] [3] |
Exact Mass | 421.22530847 Da | [1] |
Boiling Point | 588.348°C at 760 mmHg | [3] |
Flash Point | 309.622°C | [3] |
Predicted Density | 1.209±0.06 g/cm³ | [5] |
Heavy Atom Count | 31 | [1] |
Complexity Index | 599 | [1] |
The compound demonstrates thermal stability characteristic of fluorenylmethoxycarbonyl derivatives, with decomposition typically occurring above 200°C under inert atmosphere conditions [6]. The stability profile indicates resistance to acidic conditions but susceptibility to base-catalyzed cleavage, a property fundamental to its utility in solid-phase peptide synthesis [7] [8]. Storage under dry conditions at 2-8°C maintains chemical integrity and prevents hydrolytic degradation [3] [9] [4].
The flash point of 309.622°C and boiling point of 588.348°C at standard atmospheric pressure indicate substantial thermal stability for handling and processing applications [3]. These thermal properties reflect the robust aromatic fluorenyl system and the stabilizing effects of the extended alkyl chain.
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The fluorenyl aromatic protons appear as complex multiplets in the region 7.0-8.2 ppm, reflecting the distinctive electronic environment of the tricyclic aromatic system [10] [11]. The methylene bridge protons (OCH₂) connecting the fluorenyl group to the carbamate functionality resonate at 4.1-4.5 ppm, appearing typically as a doublet due to coupling with the fluorenyl CH proton [10].
The terminal alkene functionality, crucial for peptide stapling applications, exhibits characteristic vinyl proton signals at 5.0-6.0 ppm [12]. The α-methyl substituent appears as a singlet around 1.5 ppm, while the extended alkyl chain protons generate overlapping multiplets in the aliphatic region 1.0-2.5 ppm [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals diagnostic carbonyl carbon resonances, with the carbamate carbonyl appearing at approximately 155-170 ppm and the carboxylic acid carbonyl at 170-180 ppm [10]. The fluorenyl aromatic carbons produce signals in the 120-145 ppm region, while the aliphatic carbons of the extended chain appear in the expected 20-40 ppm range [10].
Mass spectrometric analysis provides molecular ion confirmation and characteristic fragmentation patterns. Electrospray ionization typically produces the protonated molecular ion [M+H]⁺ at m/z 422 [13]. The base-catalyzed elimination of dibenzofulvene during tandem mass spectrometry generates a characteristic fragment at m/z 200, corresponding to the deprotected amino acid portion [14].
Additional fragmentation involves loss of the carbamate functionality, producing fragments related to the fluorenyl system. The retro-Diels-Alder fragmentation of the fluorenyl ring system under electron impact conditions generates characteristic aromatic fragments that serve as diagnostic markers for structural confirmation [10].
Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular structure. The carbamate carbonyl stretch appears as a strong absorption at 1720-1750 cm⁻¹, while the carboxylic acid carbonyl produces a broad absorption at 1650-1700 cm⁻¹ [10]. The carbamate N-H stretch generates a medium-intensity band at 3300-3500 cm⁻¹, often appearing as a doublet due to rotational isomerism about the carbamate bond [11].
Aromatic C-H stretching vibrations from the fluorenyl system appear at 3000-3100 cm⁻¹, while aliphatic C-H stretches from the extended alkyl chain occur at 2800-3000 cm⁻¹ [10]. The terminal alkene C=C stretch produces a weak absorption around 1640 cm⁻¹, sometimes overlapping with aromatic vibrations [10].
Technique | Key Features | Diagnostic Value |
---|---|---|
¹H NMR | Fluorenyl aromatics (7.0-8.2 ppm) | Structural confirmation |
¹³C NMR | Carbonyl carbons (155-180 ppm) | Functional group verification |
IR | Carbamate C=O (1720-1750 cm⁻¹) | Chemical identity |
UV-Vis | λmax 266 nm (DMF) | Concentration determination |
MS | [M+H]⁺ 422 m/z | Molecular weight confirmation |
Ultraviolet-visible spectroscopy demonstrates strong absorption with λmax at 266 nm in dimethylformamide, characteristic of the fluorenyl chromophore [8] [15]. The absorption extends across the 250-290 nm range, attributed to π→π* transitions within the extended aromatic system [16] [17]. This strong ultraviolet absorption facilitates spectrophotometric monitoring of coupling and deprotection reactions during peptide synthesis applications [8].
The compound exhibits intrinsic fluorescence when excited at 280-290 nm, producing broad emission across 300-500 nm typical of fluorenylmethoxycarbonyl derivatives [16] [18]. This fluorescence property enables sensitive detection and quantification in analytical applications [19] [20].
The solubility characteristics reflect the amphiphilic nature of the molecule, containing both hydrophobic fluorenyl and alkyl components alongside hydrophilic carboxylic acid functionality. Aqueous solubility remains limited due to the substantial hydrophobic character, with solubility typically below 0.1 mg/mL in pure water [8] [15]. This hydrophobic character represents a significant limitation compared to corresponding Boc-protected derivatives [8] [15].
Dimethylformamide and dimethyl sulfoxide provide excellent solvation, with the compound achieving free solubility in these dipolar aprotic solvents [18] [8]. These solvents are preferred for peptide synthesis applications due to their ability to dissolve both the protected amino acid and coupling reagents effectively [8] [15].
Table 3: Solubility Data Across Solvent Systems
Solvent | Solubility Class | Approximate Range |
---|---|---|
Water | Poor | < 0.1 mg/mL |
DMF | Excellent | > 100 mg/mL |
DMSO | Excellent | > 100 mg/mL |
THF | Good | 10-50 mg/mL |
Acetonitrile | Moderate | 1-10 mg/mL |
Methanol | Limited | 0.1-1 mg/mL |
Tetrahydrofuran provides good solubility suitable for organic synthesis applications, while acetonitrile offers moderate solubility beneficial for analytical separations [18] [22]. Alcoholic solvents including methanol and ethanol show limited solvation capacity, requiring elevated temperatures or co-solvent systems for effective dissolution [18].
Co-solvent systems significantly enhance solubility profiles. Acetonitrile-water mixtures (50:50 v/v) improve dissolution compared to either pure component, while tetrahydrofuran-water systems (90:10 v/v) maintain good solvation while introducing aqueous compatibility [18].
The molecular structure contains multiple hydrogen bonding sites that influence both solid-state packing and solution behavior. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, while the carbamate N-H group provides additional donor capability [11] [23]. The carbonyl oxygens of both carbamate and carboxylic acid groups function as hydrogen bond acceptors [11].
Computational analysis indicates two hydrogen bond donor sites and four acceptor sites, generating a hydrogen bond donor count of 2 and acceptor count of 4 [1]. This hydrogen bonding pattern influences intermolecular interactions in crystal structures and contributes to self-assembly behavior observed in concentrated solutions [23] [24].
The fluorenyl system, while primarily hydrophobic, can participate in weak C-H···π interactions that complement the stronger hydrogen bonding interactions [11] [25]. These secondary interactions contribute to the overall stability of supramolecular assemblies and influence crystallization behavior [24] [25].
In crystal structures, hydrogen bonding typically involves carboxylic acid dimer formation, creating cyclic hydrogen bonding motifs characteristic of amino acid derivatives [24] [25]. The carbamate functionality participates in extended hydrogen bonding networks that stabilize the crystal packing arrangement [11] [25].
The (R)-configuration at the α-carbon center imparts characteristic chiroptical properties that enable stereochemical analysis and enantiomeric purity determination. Optical rotation measurements provide quantitative assessment of enantiomeric composition, with the (R)-enantiomer typically exhibiting positive rotation values under standard measurement conditions [26] [7] [27].
The specific optical rotation depends significantly on solvent, concentration, temperature, and measurement wavelength [26] [28]. Measurements in aqueous solutions are limited by poor solubility, necessitating organic solvent systems for accurate determination [26]. The fluorenyl chromophore contributes to the overall optical rotation through its π-electron system interactions with the chiral center [7] [27].
Circular dichroism spectroscopy reveals characteristic Cotton effects associated with the fluorenyl chromophore, appearing as coupled positive and negative bands in the 250-300 nm region [16] [29]. These circular dichroism signals provide sensitive indicators of absolute configuration and conformational preferences in solution [16] [27].
The magnitude of circular dichroism signals depends on the relative orientation of the fluorenyl system and the chiral center, making this technique valuable for conformational analysis [29] [27]. Temperature-dependent circular dichroism studies can reveal information about conformational flexibility and barrier heights for internal rotation [16] [29].
Time-dependent density functional theory calculations successfully reproduce experimental circular dichroism spectra, confirming the theoretical understanding of the electronic transitions responsible for the chiroptical properties [16] [27]. These computational approaches provide insights into the relationship between molecular structure and observed optical activity [27].